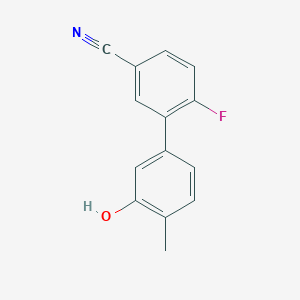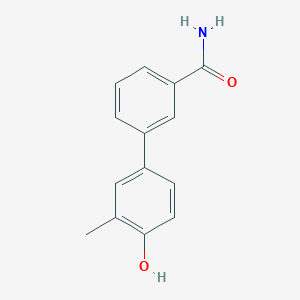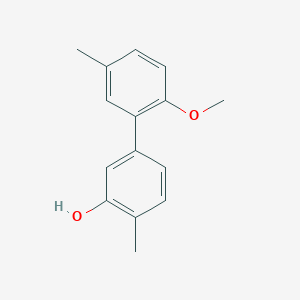
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% (MDMPP) is a synthetic compound composed of a benzene ring with a methyl group attached to the 2-position and a 3,4-methylenedioxyphenyl group attached to the 4-position. It is a white crystalline solid and is soluble in most organic solvents. MDMPP is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.
科学的研究の応用
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been extensively studied and used in numerous scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as anti-inflammatory drugs and other pharmaceuticals. It has also been used in the synthesis of polymers and other materials. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used in the preparation of catalysts and as a starting material in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% is not fully understood. However, it is believed that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% may act as an antioxidant, potentially inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to reduce the expression of certain genes involved in inflammation, such as the genes encoding for pro-inflammatory cytokines.
実験室実験の利点と制限
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in most organic solvents. Additionally, it is a versatile compound with a wide range of applications in the fields of organic synthesis, drug discovery, and materials science. However, there are some limitations to the use of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, it is not water-soluble and must be handled with caution.
将来の方向性
There are numerous potential future directions for research involving 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. One potential direction is to further investigate the mechanisms of action of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. Additionally, further research could be done to explore the potential therapeutic applications of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95%, such as its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential uses of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in the synthesis of novel compounds and materials. Finally, further research could be done to improve the stability of 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% and to explore new methods of synthesis.
合成法
2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized using several different methods. The most commonly used method involves the reaction of 4-chloro-2-methylphenol with 3,4-methylenedioxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride. This reaction yields 2-Methyl-4-(3,4-methylenedioxyphenyl)phenol, 95% in a yield of 95%.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-6-10(2-4-12(9)15)11-3-5-13-14(7-11)17-8-16-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFVBPCIWLCKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














